

# A Comparative Analysis of Reactivity: Trichloroacetic Anhydride vs. Acetic Anhydride

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## Compound of Interest

Compound Name: Trichloroacetic anhydride

Cat. No.: B1210623

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In the realm of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of the reactivity of two common anhydrides: **trichloroacetic anhydride** and acetic anhydride. By examining their electronic properties, and drawing upon available experimental data, we aim to furnish researchers with the insights necessary for informed reagent selection in their synthetic endeavors.

## Chemical Properties: An Overview

Acetic anhydride and **trichloroacetic anhydride** are both symmetrical anhydrides of their respective carboxylic acids. Their fundamental difference lies in the substitution at the  $\alpha$ -carbon, which profoundly influences their reactivity.

Property	Acetic Anhydride	Trichloroacetic Anhydride
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	C <sub>4</sub> Cl <sub>6</sub> O <sub>3</sub>
Molecular Weight	102.09 g/mol	308.74 g/mol
Appearance	Colorless liquid	Colorless liquid
Boiling Point	139.8 °C	139-141 °C/60 mmHg
Key Structural Feature	Methyl groups (-CH <sub>3</sub> )	Trichloromethyl groups (-CCl <sub>3</sub> )

## Reactivity Comparison: The Inductive Effect

The primary driver of the reactivity difference between these two anhydrides is the inductive effect. In **trichloroacetic anhydride**, the three highly electronegative chlorine atoms on each  $\alpha$ -carbon exert a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, pulling electron density away from the carbonyl carbons.<sup>[1]</sup>

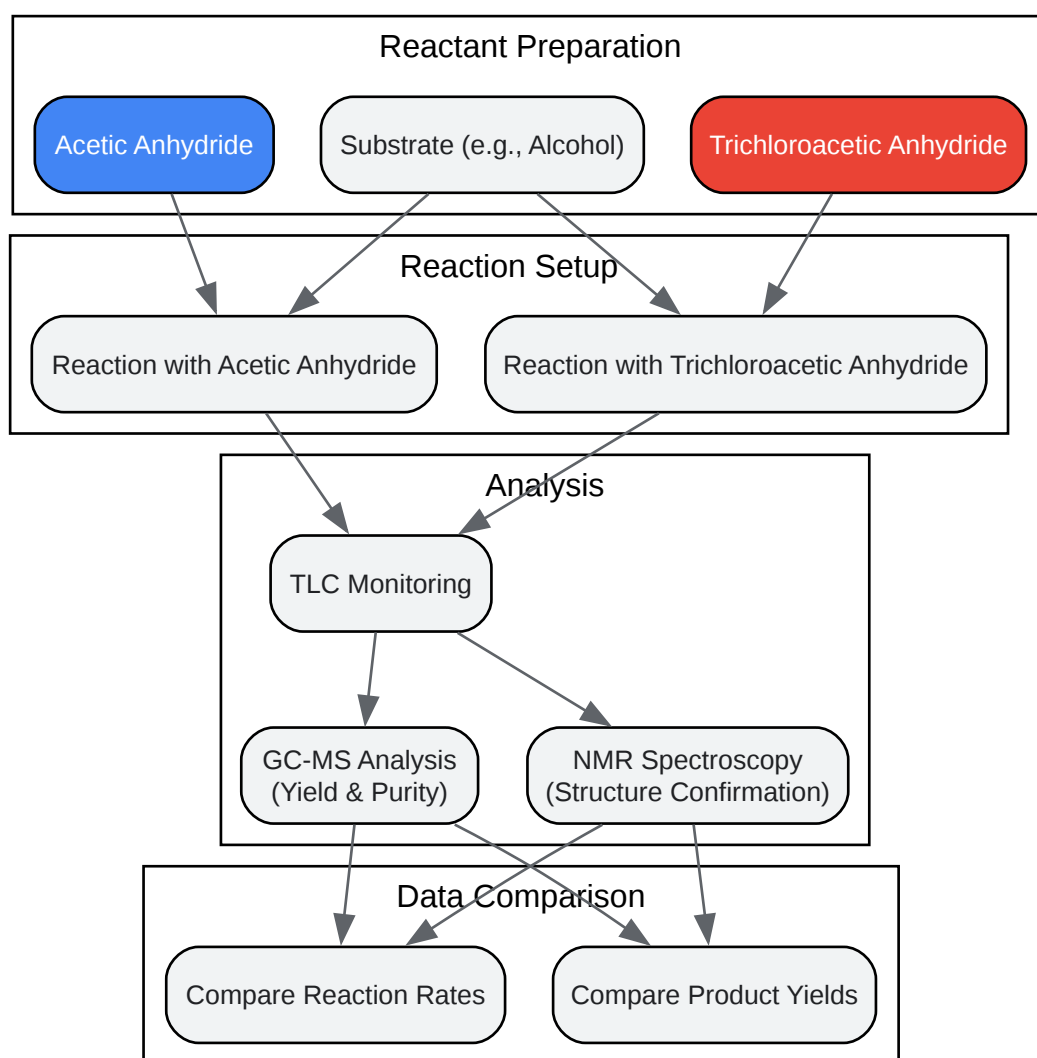
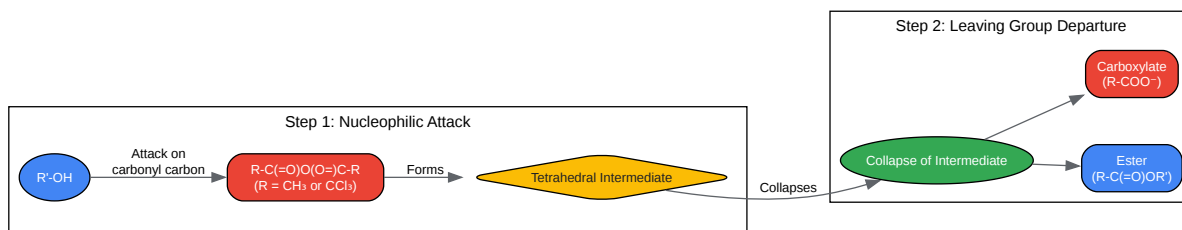
Consequently, the carbonyl carbons in **trichloroacetic anhydride** become significantly more electron-deficient and thus more electrophilic.

Conversely, the methyl groups in acetic anhydride exhibit a weak electron-donating inductive effect (+I effect). This effect slightly increases the electron density on the carbonyl carbons, making them less electrophilic compared to those in **trichloroacetic anhydride**.

This enhanced electrophilicity of the carbonyl carbons in **trichloroacetic anhydride** makes it a much more potent acylating agent, readily attacked by nucleophiles.

## Signaling Pathway of Acylation

The general mechanism for the acylation of an alcohol with an acid anhydride proceeds through a nucleophilic acyl substitution pathway. The key steps are outlined below:



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## References

- 1. benchchem.com [benchchem.com]
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